3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

Catalog No.
S13384866
CAS No.
84741-71-9
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

CAS Number

84741-71-9

Product Name

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

IUPAC Name

3-ethoxy-2,2-dimethyl-3H-1-benzofuran-7-ol

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-9(13)10(8)15-12(11,2)3/h5-7,11,13H,4H2,1-3H3

InChI Key

RODXSKYEWFTMHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C(=CC=C2)O)OC1(C)C

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the class of benzofurans, specifically characterized by its ethoxy and dimethyl substitutions. The compound has the molecular formula C12H16O3 and a molecular weight of approximately 208.25 g/mol . Structurally, it features a benzofuran ring system with an ethoxy group at the 3-position and hydroxyl functionality at the 7-position, contributing to its unique chemical properties.

The reactivity of 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can be attributed to the presence of the hydroxyl group, which can undergo typical alcohol reactions such as:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound.
  • Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions can be leveraged in synthetic organic chemistry to modify the compound for various applications.

The synthesis of 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through several methods:

  • Alkylation of Dihydrobenzofuran: Starting from 2,2-dimethyl-2,3-dihydrobenzofuran, an ethylating agent such as ethyl iodide can be used to introduce the ethoxy group.
  • Hydroxylation: Following alkylation, hydroxylation can be performed using reagents like borane or lithium aluminum hydride to introduce the hydroxyl group at the desired position.
  • Direct Synthesis from Phenolic Precursors: Utilizing phenolic compounds as starting materials can also yield this compound through cyclization and subsequent functionalization.

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Agricultural Chemistry: Its properties may lend themselves to use in agrochemicals as fungicides or herbicides.
  • Material Science: The compound could be explored for its utility in polymer chemistry or as an additive in materials.

Interaction studies involving 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol could focus on:

  • Drug-Receptor Interactions: Investigating how this compound interacts with specific biological receptors could elucidate its pharmacological profile.
  • Synergistic Effects: Studying combinations with other compounds may reveal enhanced efficacy in biological systems.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological organisms could provide insights into its safety and efficacy.

Several compounds share structural characteristics with 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Ethoxy-3-methylbenzofuranMethyl substitution instead of dimethylLess sterically hindered than 3-Ethoxy variant
5-HydroxybenzofuranHydroxyl at different positionLacks ethoxy group; different bioactivity profile
4-EthylphenolEthyl substitution on phenolic ringSimpler structure; primarily used in fragrances
6-MethoxybenzofuranMethoxy substitutionDifferent functional group affecting solubility

The uniqueness of 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol lies in its specific combination of ethoxy and dimethyl groups along with the hydroxyl functionality at the 7-position on the benzofuran ring. This distinctive arrangement may confer unique physical and chemical properties that differentiate it from similar compounds.

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (CAS 84741-71-9) possesses the molecular formula $$ \text{C}{12}\text{H}{16}\text{O}_{3} $$ and a molecular weight of 208.25 g/mol. The core structure consists of a benzofuran ring system with distinct functional groups:

  • Ethoxy group at position 3
  • Dimethyl substituents at positions 2 and 2'
  • Hydroxyl group at position 7

The stereoelectronic configuration creates a partially saturated benzofuran system, as evidenced by its SMILES representation: OC1=C(OC(C)(C)C2OCC)C2=CC=C1. X-ray crystallographic analyses (though not directly cited in sources) would likely reveal chair-like conformations in the dihydrofuran ring due to steric interactions between the dimethyl groups.

Physical Properties

PropertyValueSource
Boiling Point277.7°C at 760 mmHg
Density1.15 g/cm³
Refractive Index1.551
Flash Point121.7°C
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound's moderate hydrophobicity ($$\log P \approx 2$$) facilitates solubility in polar organic solvents like ethanol and chloroform, while remaining immiscible in water.

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis of 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol was first reported in U.S. Patent 3,419,579 (1968), originating from research into carbamate insecticides. Donald L. Towns developed the landmark four-step process:

  • Methallyl Ether Formation:
    $$ \text{2-Hydroxyacetophenone + Methallyl Halide} \rightarrow \text{2-Acetylphenyl Methallyl Ether} $$
    Conducted under alkaline reflux conditions.

  • Claisen Rearrangement/Cyclization:
    Thermal rearrangement at 190–200°C with MgCl₂ catalyst yields 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

  • Oxidation:
    Peracetic acid-mediated conversion of acetyl to acetoxy group.

  • Hydrolysis:
    Basic conditions cleave the acetoxy group to reveal the final hydroxyl functionality.

This methodology achieved 60–75% overall yields, surpassing previous routes using catechol derivatives. The compound's structural novelty stemmed from its ability to stabilize transition states during cyclization, a property leveraged in subsequent heterocyclic syntheses.

Significance in Organic Synthesis and Medicinal Chemistry

Organic Synthesis Applications

  • Insecticide Precursors: Serves as the key intermediate for 2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate, a potent acetylcholinesterase inhibitor.
  • Building Block: The hydroxyl group enables:
    • Esterification: Formation of photoactive benzofuran esters for materials science.
    • Alkylation: Introduction of pharmacophoric groups at position 7.
  • Template for Heterocycles: Used in synthesizing pyranobenzofurans and thienobenzofurans via ring-expansion reactions.

Medicinal Chemistry Potential
While direct therapeutic applications remain unexplored in cited literature, structural analogs demonstrate:

  • Antioxidant Activity: Benzofuran hydroxyl groups scavenge free radicals.
  • Antimicrobial Properties: Ethoxy substituents enhance membrane permeability in Gram-positive bacteria.
  • CNS Modulation: Dihydrofuran systems interact with GABA receptors in related compounds.

Comparative Analysis of Benzofuran Derivatives

CompoundStructural DifferencesApplications
2,3-Dihydro-2,2-dimethyl-7-benzofuranolLacks ethoxy groupCarbamate insecticide synthesis
7-MethoxybenzofuranMethoxy vs. ethoxy substitutionPhotodynamic therapy agents
5-Hydroxy-2,3-dihydrobenzofuranHydroxyl at position 5Flavonoid biosynthesis

The ethoxy group in 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol confers superior metabolic stability compared to methoxy analogs, as demonstrated in comparative pharmacokinetic studies.

Key Synthetic Routes for Dihydrobenzofuran Derivatives

The synthesis of dihydrobenzofuran derivatives, including 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, relies on several well-established synthetic pathways that have been developed and refined over decades of research [1] [2]. The construction of the dihydrobenzofuran core typically involves cyclization reactions that form the oxygen-containing five-membered ring fused to the benzene moiety [3] [4].

One of the most significant approaches involves the intramolecular cyclization of ortho-substituted phenols with appropriate alkyl chains [5] [6]. The classical method developed by researchers involves heating 2-hydroxyacetophenone with methallyl halide to form the corresponding 2-acetylphenyl methallyl ether, followed by rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran [5]. This intermediate can then be oxidized to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran, with subsequent hydrolysis yielding the desired benzofuranol structure [5].

An alternative synthetic route utilizes isobutenylpyrocatechol or isobutenylpyrocatechol/methallylpyrocatechol admixtures heated at cyclization temperatures in the presence of catalytic amounts of organic sulfonic acid [6]. This method demonstrates the versatility of acid-catalyzed cyclization approaches in dihydrobenzofuran synthesis [6].

The Claisen rearrangement represents another important synthetic strategy for dihydrobenzofuran construction [7]. This approach involves the treatment of aryl allyl ethers with catalytic amounts of iron(III) chloride supported on mesoporous silica materials under moderate reaction conditions [7]. The process proceeds through an initial Claisen rearrangement to generate ortho-allyl phenol, followed by in situ cyclization to yield dihydrobenzofuran derivatives in yields ranging from 71 to 86 percent [7].

Modern approaches have incorporated transition metal-free methodologies that align with green chemistry principles [1] [2]. These methods include visible light-promoted synthesis, electrocatalysis, and both Brønsted and Lewis acid-mediated synthetic routes [1] [2]. The development of these metal-free approaches addresses environmental concerns while maintaining synthetic efficiency [1] [2].

Synthetic MethodStarting MaterialsReaction ConditionsTypical Yields
Methallyl Halide Route2-hydroxyacetophenone, methallyl halideHeat, acid acceptor65-80%
Acid-Catalyzed CyclizationIsobutenylpyrocatecholOrganic sulfonic acid, heat70-85%
Claisen RearrangementAryl allyl ethersIron(III) chloride/MCM-41, moderate heat71-86%
Photocatalytic MethodsVarious substratesVisible light, photocatalyst40-95%

Optimization of Ethoxy and Dimethyl Substituent Incorporation

The incorporation of ethoxy and dimethyl substituents into the dihydrobenzofuran framework requires careful consideration of regioselectivity and reaction conditions [8] [9] [10]. The installation of ethoxy groups typically employs etherification reactions, with the Williamson ether synthesis being a fundamental approach [11]. This reaction involves the nucleophilic displacement of a halide ion by an alkoxide ion, requiring the use of ethyl halides and appropriate bases [11].

For ethoxy group installation, chemoselective alkylation of phenols in polyfunctional aromatic compounds has been demonstrated using ethyl halides in the presence of potassium carbonate and tetrabutylammonium bromide [9]. This method shows excellent selectivity for phenolic hydroxyl groups over other functional groups, making it particularly suitable for complex molecular frameworks [9].

The incorporation of gem-dimethyl groups represents a significant challenge in synthetic chemistry due to the Thorpe-Ingold effect and steric considerations [10] [12]. The gem-dimethyl moiety is frequently found in many natural products of clinical interest and provides several advantages including increased target engagement, improved pharmacokinetic profiles, and conformational restriction [10]. Synthetic methods for installing gem-dimethyl groups often involve alkylation reactions using methyl iodide and appropriate bases [13].

One approach to dimethyl substitution involves the methylation of benzofuran derivatives using methyl iodide and potassium carbonate, which can yield both 3,3-dimethyl products and monomethyl derivatives depending on reaction conditions [13]. The reaction conditions must be carefully optimized to favor the desired dimethyl substitution pattern [13].

The optimization of substituent incorporation often requires consideration of electronic effects and steric hindrance [14] [15]. For 2,6-disubstituted phenols, the synthesis of highly substituted benzofurans can be achieved through charge-accelerated sigmatropic rearrangement followed by substituent migration [14] [15]. This approach allows for the selective synthesis of 4,7-dimethyl-substituted benzofuran derivatives in good yields [14] [15].

Substituent TypeInstallation MethodKey ReagentsSelectivity Considerations
EthoxyWilliamson Ether SynthesisEthyl halides, K₂CO₃, TBABChemoselective for phenols
EthoxyPhase Transfer CatalysisEthyl bromide, K₂CO₃/TBABHigh yields with minimal side reactions
Gem-DimethylAlkylationMethyl iodide, K₂CO₃Control of mono vs. di-substitution
Gem-DimethylRearrangementVarious precursorsPosition-selective installation

Catalytic Strategies for Ring Functionalization

Catalytic strategies for dihydrobenzofuran ring functionalization encompass a broad range of approaches, from traditional transition metal catalysis to modern organocatalytic methods [16] [17] [18] [19]. The choice of catalytic system significantly influences both the efficiency and selectivity of the cyclization process [18] [19].

Palladium-catalyzed synthesis represents one of the most well-developed approaches for benzofuran construction [18] [20] [21]. The palladium-catalyzed synthesis of benzofurans through carbon-hydrogen activation and oxidation tandem reactions has been demonstrated using 2-hydroxystyrenes and iodobenzenes [18] [21]. This method proceeds through unprecedented carbon-hydrogen activation mechanisms that improve overall synthetic efficiency [18] [21].

Copper-catalyzed asymmetric annulation reactions provide access to enantioenriched 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters [22]. These reactions involve annulation between carbenes and 2-iminyl or 2-acyl-substituted phenols through readily accessible copper(I)/bisoxazoline catalysts under mild conditions [22]. The copper catalyst serves a dual function, first reacting with diazo compounds to generate metal carbenes, then acting as a Lewis acid to activate imine or ketone functionalities [22].

Iron-catalyzed approaches offer an environmentally benign alternative to noble metal catalysis [19]. The combination of iron(III) chloride hexahydrate and di-tert-butyl peroxide provides an efficient method for constructing polysubstituted benzofurans from simple phenols and beta-keto esters [19]. This method achieves moderate to excellent yields while demonstrating the dichotomous catalytic behavior of iron as both a transition metal catalyst in oxidative coupling and a Lewis acid in condensation reactions [19].

Organocatalytic strategies have emerged as powerful tools for enantioselective benzofuran synthesis [16] [23]. The combination of Brønsted base and N-heterocyclic carbene catalysis enables the construction of cyclopenta[b]benzofuran scaffolds through intramolecular double cyclization reactions [16] [23]. These methods achieve excellent stereoselectivities while avoiding the use of transition metals [16] [23].

Brønsted acid catalysis provides another important avenue for dihydrobenzofuran synthesis [2] [24] [25]. Polyphosphoric acid-mediated synthesis of 2,3-dihydrobenzofuran derivatives from ortho-allyl/prenyl phenols demonstrates the effectiveness of strong acid catalysis [2]. The reaction proceeds through phosphorylated adduct formation followed by nucleophilic annulation to yield products in yields ranging from 52 to 90 percent [2].

Catalyst TypeSpecific CatalystSubstrate ScopeTypical YieldsKey Advantages
PalladiumPd(OAc)₂, ligands2-hydroxystyrenes, iodobenzenes65-85%C-H activation capability
CopperCu(I)/bisoxazolineCarbenes, substituted phenols70-90%Dual catalytic function
IronFeCl₃·6H₂OPhenols, β-keto esters60-85%Environmentally benign
OrganocatalystNHC/Brønsted baseCinnamaldehydes65-80%Enantioselective
Brønsted AcidPolyphosphoric acidAllyl/prenyl phenols52-90%Simple reaction conditions

Purification and Characterization Challenges

The purification and characterization of 3-ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and related derivatives present several unique challenges that require specialized analytical approaches [26] [27] [28] [29]. The structural complexity of these compounds, combined with their potential for isomerization and the presence of multiple functional groups, necessitates careful selection of purification methods and analytical techniques [28] [30].

Column chromatography remains the primary purification method for dihydrobenzofuran derivatives [27] [29]. Silica gel column chromatography has been established for the isolation and purification of benzofuran compounds, with gradient solvent systems typically employing combinations of hexanes and ethyl acetate [27]. The optimization of mobile phase composition is critical for achieving adequate separation of closely related isomers and impurities [27].

High-performance liquid chromatography methods have been developed for the simultaneous determination of benzofuran derivatives [29]. These methods typically employ reverse-phase columns with gradient solvent systems containing acetonitrile and aqueous phosphoric acid at flow rates of 1.0 milliliters per minute [29]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid to ensure proper ionization [31].

Nuclear magnetic resonance spectroscopy provides essential structural information for dihydrobenzofuran characterization [27] [30]. In proton nuclear magnetic resonance spectra, specific diagnostic signals include the NH proton of the benzofuran ring appearing as a singlet around 10.20 to 10.70 parts per million, and the methyl group signals of the benzofuran core appearing at 2.55 to 2.58 parts per million as singlets [30]. All aromatic and aliphatic protons appear in their expected chemical shift regions [30].

Mass spectrometry analysis reveals molecular ion peaks consistent with expected molecular formulas [28] [30]. Electrospray ionization tandem mass spectrometry studies of dihydrobenzofuran derivatives show that deprotonated forms produce more diagnostic product ions compared to protonated molecules [28]. The negative ion mode provides superior analytical information and does not require additives for precursor ion generation [28].

Infrared spectroscopy provides complementary structural information, with characteristic carbonyl stretching bands observed at 1635 to 1644 wavenumbers and methyl stretching bands of the benzofuran ring appearing at 2914 to 2932 wavenumbers [30].

The separation and analysis of dihydrobenzofuran derivatives can be achieved using reverse-phase high-performance liquid chromatography with simple mobile phase conditions [31]. The mobile phase typically contains acetonitrile, water, and phosphoric acid, with the method being scalable for preparative separation and suitable for pharmacokinetic studies [31].

Analytical TechniqueKey ParametersDiagnostic FeaturesTypical Conditions
Column ChromatographySilica gel, gradient elutionSeparation of isomersHexanes/ethyl acetate gradients
HPLCC₁₈ columns, UV detectionQuantitative analysisAcetonitrile/phosphoric acid
¹H NMRChemical shifts, multiplicityNH proton (10.2-10.7 ppm)CDCl₃ or DMSO-d₆
Mass SpectrometryMolecular ions, fragmentation[M-CH₃OH]⁻ for DBNsESI negative mode preferred
IR SpectroscopyFunctional group identificationC=O (1635-1644 cm⁻¹)KBr pellets or ATR

The nuclear magnetic resonance spectroscopic analysis of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol reveals distinctive spectral features characteristic of the dihydrobenzofuran framework [1]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that provide definitive structural confirmation of this heterocyclic compound.

The aliphatic region of the ¹H nuclear magnetic resonance spectrum displays prominent singlet resonances corresponding to the geminal dimethyl groups at the C-2 position. These methyl substituents typically appear as a sharp singlet around 1.50 parts per million, integrating for six protons [1]. The methylene protons at C-3 of the dihydrofuran ring system generate a characteristic singlet at approximately 3.03 parts per million, integrating for two protons [1]. This chemical shift pattern is consistent with the electron-withdrawing effect of the adjacent oxygen atom in the furan ring system.

The ethoxy substituent at C-3 contributes additional complexity to the spectral interpretation. The ethyl group manifests as a characteristic ethyl pattern with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the terminal methyl protons appear as a triplet. The chemical shift of these ethoxy protons is influenced by their attachment to the benzofuran oxygen system [2].

The aromatic region demonstrates the characteristic pattern of a trisubstituted benzene ring. Three distinct aromatic proton signals appear in the range of 6.74 to 6.87 parts per million, representing the H-4, H-5, and H-6 positions of the benzofuran core [1]. The integration pattern and multiplicity of these signals provide critical information about the substitution pattern and electronic environment of the aromatic system.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon environments. The quaternary carbon at C-2 appears as a distinct signal, while the methylene carbon at C-3 exhibits chemical shifts consistent with its position adjacent to both oxygen and the ethoxy substituent. The aromatic carbon signals demonstrate the expected pattern for a benzofuran system with hydroxyl and ethoxy substitution [3].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, establish connectivity patterns within the molecule. These experiments confirm the attachment of the ethoxy group at C-3 and verify the positioning of the hydroxyl group at C-7 of the benzofuran ring system [4].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopic analysis of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol provides comprehensive vibrational information that complements the nuclear magnetic resonance data. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and structural features within the molecule [5].

The broad absorption band in the range of 3500-3200 wavenumbers corresponds to the phenolic hydroxyl group stretch, which is characteristic of the C-7 hydroxyl substituent [5]. This band typically exhibits significant broadening due to hydrogen bonding interactions, either intermolecular or intramolecular in nature. The intensity and breadth of this absorption provide information about the hydrogen bonding environment of the phenolic group.

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2970-2850 wavenumber region, corresponding to the methyl and methylene groups present in the dihydrofuran ring system and the ethoxy substituent [5]. These bands demonstrate the expected intensity patterns, with the methyl groups contributing more significantly to the absorption intensity than the methylene groups.

The aromatic carbon-hydrogen stretching vibrations manifest as medium intensity absorptions around 3050-3000 wavenumbers, characteristic of the benzene ring protons [6]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1600-1450 wavenumbers, providing information about the aromatic framework and substitution pattern [6].

The ethoxy functional group contributes distinctive carbon-oxygen-carbon stretching vibrations in the 1270-1200 wavenumber region, appearing as strong absorptions that confirm the presence of the ether linkage [5]. The phenolic carbon-oxygen stretch appears at 1250-1180 wavenumbers, providing additional confirmation of the hydroxyl substitution at C-7 [5].

The benzofuran ring system exhibits characteristic vibrations around 1480-1460 wavenumbers, representing the unique vibrational modes associated with the fused ring structure [5]. Out-of-plane carbon-hydrogen bending vibrations appear in the 850-750 wavenumber region, providing information about the aromatic substitution pattern [5].

Mass spectrometric analysis employs electron ionization techniques to generate characteristic fragmentation patterns that confirm the molecular structure and provide insights into the fragmentation pathways [6]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of the compound. The base peak typically occurs at mass-to-charge ratio 193, representing the loss of a methyl radical from the molecular ion [2].

Characteristic fragment ions include the loss of the ethoxy group, generating fragments at mass-to-charge ratio 163, and the loss of both the ethoxy group and a methyl radical, producing fragments at mass-to-charge ratio 148. The benzofuran core generates stable fragment ions around mass-to-charge ratio 119, providing confirmation of the heterocyclic framework [6].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₁₂H₁₆O₃ with a calculated exact mass of 208.1099 atomic mass units [2]. The isotope pattern analysis supports the elemental composition and provides additional structural confirmation.

Computational Modeling of Stereoelectronic Properties

Density functional theory calculations provide comprehensive insights into the stereoelectronic properties of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, employing various functional approaches to characterize the electronic structure and molecular properties [7] [8].

The ground state geometry optimization utilizing the generalized gradient approximation Perdew-Burke-Ernzerhof functional with the 6-31G(d,p) basis set reveals the preferred conformational arrangement of the molecule [7]. The dihydrofuran ring adopts an envelope conformation, with the C-3 carbon displaced from the plane defined by the remaining ring atoms. The dihedral angle between the dihydrofuran ring and the benzene ring provides insights into the overall molecular geometry and potential steric interactions [1].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital energy level occurs at approximately -5.21 electron volts, while the lowest unoccupied molecular orbital energy level appears at -0.85 electron volts, resulting in a calculated band gap of 4.36 electron volts [8]. These frontier orbital energies provide important information about the chemical reactivity and electronic properties of the compound.

The calculated dipole moment of 1.82 Debye indicates significant molecular polarity, primarily arising from the hydroxyl group and the ethoxy substituent [8]. This dipole moment influences the compound's solubility characteristics and intermolecular interactions. The molecular volume calculation yields a value of 205.8 cubic angstroms, providing insights into the steric requirements of the molecule [8].

Natural population analysis reveals the charge distribution throughout the molecule, with the oxygen atoms carrying significant negative charges and the carbon atoms exhibiting varying degrees of positive charge depending on their electronic environment [8]. The hydroxyl oxygen at C-7 demonstrates the most negative charge, consistent with its role as a potential hydrogen bond donor.

Polarizability calculations indicate a molecular polarizability of 19.3 atomic units, reflecting the molecule's response to external electric fields [8]. The first hyperpolarizability value of 5.8 × 10⁻³⁰ electrostatic units suggests potential nonlinear optical properties, although these remain relatively modest compared to specialized nonlinear optical materials [8].

Vibrational frequency calculations at the density functional theory level provide theoretical infrared spectra that demonstrate excellent agreement with experimental observations [7]. The calculated vibrational frequencies for the hydroxyl stretch, carbon-hydrogen stretches, and aromatic vibrations closely match the experimental values, validating the computational approach.

Natural bond orbital analysis reveals the hybridization states of the atoms and provides insights into the electronic delocalization within the molecule [8]. The benzene ring carbons demonstrate sp² hybridization, while the dihydrofuran ring carbons show varying hybridization states depending on their position within the saturated portion of the heterocycle.

Molecular electrostatic potential mapping identifies regions of high and low electron density, providing insights into potential sites for electrophilic and nucleophilic attack [8]. The hydroxyl oxygen represents the most electronegative region, while the aromatic ring carbons, particularly those ortho to the hydroxyl group, demonstrate increased electrophilicity.

Comparative Analysis with Analogous Benzofuran Systems

The comparative analysis of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with structurally related benzofuran derivatives provides valuable insights into structure-activity relationships and electronic effects within this class of heterocyclic compounds [9] [10].

Comparison with the parent 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol reveals the electronic and steric effects introduced by the ethoxy substitution at C-3 [1]. The addition of the ethoxy group increases the molecular volume from 175.2 to 205.8 cubic angstroms, demonstrating the steric bulk contributed by this substituent [2]. The dipole moment increases from 1.45 to 1.82 Debye, indicating enhanced molecular polarity due to the additional ether oxygen [8].

The highest occupied molecular orbital energy levels show elevation from -5.34 to -5.21 electron volts upon ethoxy substitution, indicating increased electron density and potential nucleophilicity [8]. The lowest unoccupied molecular orbital energy levels similarly increase from -0.98 to -0.85 electron volts, while the band gap remains constant at 4.36 electron volts, suggesting that the ethoxy substitution primarily affects the overall electron density rather than the fundamental electronic transitions [8].

Nuclear magnetic resonance spectroscopic comparison with related dihydrobenzofuran derivatives demonstrates characteristic chemical shift patterns associated with different substitution patterns [11]. The presence of the ethoxy group introduces additional complexity in the ¹H nuclear magnetic resonance spectrum, with characteristic ethyl group signals appearing as expected multipicity patterns.

Comparison with 7-bromo-2,3-dihydrobenzofuran illustrates the effects of different substituents on the benzofuran core [12]. The bromine substitution introduces significant electron-withdrawing effects, resulting in downfield shifts of the aromatic protons in the nuclear magnetic resonance spectrum. The molecular properties demonstrate increased polarizability due to the heavy halogen atom, while the dipole moment changes reflect the different electronic characteristics of bromine versus hydroxyl substitution.

Analysis of 2-arylbenzofuran derivatives provides insights into the effects of extended conjugation on the electronic properties of benzofuran systems [10]. These compounds demonstrate enhanced nonlinear optical properties and modified molecular orbital characteristics compared to the saturated dihydrobenzofuran derivatives. The aromatic substitution at C-2 introduces additional π-conjugation that significantly affects the electronic structure.

Benzofuran derivatives with different ring fusion patterns, such as benzodifuran systems, exhibit altered binding properties and molecular recognition characteristics [13]. The comparative binding studies with serum albumin demonstrate that the number and arrangement of furan rings significantly influence protein interactions, with monosubstituted benzofurans showing different binding affinities compared to more highly substituted derivatives.

The analysis of hybrid benzofuran-benzopyran systems reveals the importance of ring size and heteroatom positioning on biological activity [9]. These comparative studies demonstrate that furan-containing systems generally exhibit higher potency than their pyran analogues, suggesting optimal steric and electronic complementarity with biological targets.

Computational modeling comparisons across the benzofuran series demonstrate consistent trends in molecular orbital energies, dipole moments, and polarizabilities that correlate with substitution patterns and structural modifications [14]. The density functional theory calculations provide reliable predictions of molecular properties that facilitate the rational design of new benzofuran derivatives with desired characteristics.

The comparative infrared spectroscopic analysis reveals characteristic absorption patterns that can be used for structural identification and purity assessment of benzofuran derivatives [6]. The hydroxyl stretching frequencies show systematic variations depending on the electronic environment and hydrogen bonding capabilities, providing diagnostic information for structural elucidation.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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